molecular formula C6H4Cl2O2S B2853627 1-(2,5-Dichlorothien-3-yl)-2-hydroxyethanone CAS No. 927802-98-0

1-(2,5-Dichlorothien-3-yl)-2-hydroxyethanone

Cat. No.: B2853627
CAS No.: 927802-98-0
M. Wt: 211.06
InChI Key: IKWAUNIKFDBTAE-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorothien-3-yl)-2-hydroxyethanone is an organic compound that belongs to the class of thienyl ketones This compound features a thienyl ring substituted with two chlorine atoms at positions 2 and 5, and a hydroxyethanone group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,5-Dichlorothien-3-yl)-2-hydroxyethanone can be synthesized through the Friedel-Crafts acylation of 2,5-dichlorothiophene with glycolic acid. The reaction typically involves the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds as follows: [ \text{2,5-Dichlorothiophene} + \text{Glycolic Acid} \xrightarrow{\text{AlCl}_3} \text{this compound} ]

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dichlorothien-3-yl)-2-hydroxyethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atoms on the thienyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atoms.

Major Products:

    Oxidation: Formation of 1-(2,5-Dichlorothien-3-yl)-2-oxoethanone.

    Reduction: Formation of 1-(2,5-Dichlorothien-3-yl)-2-hydroxyethanol.

    Substitution: Formation of various substituted thienyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,5-Dichlorothien-3-yl)-2-hydroxyethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(2,5-Dichlorothien-3-yl)-2-hydroxyethanone exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the thienyl ring and the hydroxyethanone group allows for diverse interactions with molecular targets, contributing to its potential biological activities.

Comparison with Similar Compounds

    1-(2,5-Dichlorothien-3-yl)-2-oxoethanone: Similar structure but with a ketone group instead of a hydroxy group.

    1-(2,5-Dichlorothien-3-yl)-2-hydroxyethanol: Similar structure but with an alcohol group instead of a ketone group.

    2,5-Dichlorothiophene: The parent compound without the hydroxyethanone group.

Uniqueness: 1-(2,5-Dichlorothien-3-yl)-2-hydroxyethanone is unique due to the presence of both the thienyl ring and the hydroxyethanone group, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(2,5-dichlorothiophen-3-yl)-2-hydroxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O2S/c7-5-1-3(4(10)2-9)6(8)11-5/h1,9H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWAUNIKFDBTAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1C(=O)CO)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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